3-((6-Chloropyridazin-3-yl)amino)tetrahydrothiophene 1,1-dioxide
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-((6-Chloropyridazin-3-yl)amino)tetrahydrothiophene 1,1-dioxide consists of a tetrahydrothiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a pyridazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms. The pyridazine ring is substituted at the 3-position with an amino group and at the 6-position with a chlorine atom.Scientific Research Applications
Synthetic Chemistry and Material Science
Tetrahydrothiophene derivatives, including compounds similar to "3-((6-Chloropyridazin-3-yl)amino)tetrahydrothiophene 1,1-dioxide," are utilized in synthesizing biologically active heterocycles. These derivatives serve as building blocks in the chemical synthesis of various biologically relevant molecules, showcasing their versatility in synthetic chemistry applications (Zarovnaya, Dul’nev, & Palchikov, 2015).
Research on pyridazine derivatives emphasizes their role in the development of corrosion inhibitors for metals, highlighting their potential in material science and engineering. Their ability to form protective layers on metal surfaces is crucial for preventing corrosion in industrial applications (Mashuga, Olasunkanmi, & Ebenso, 2017).
Medicinal Chemistry and Biological Activity
Pyridazine and tetrahydrothiophene scaffolds are integral in designing compounds with significant biological activities, including analgesic, antitumor, and antimicrobial effects. These compounds are studied for their potential in treating various diseases and conditions, underscoring the importance of such derivatives in medicinal chemistry (Aggarwal, Kaushik, Kumar, & Saini, 2020).
The structural and electronic properties of pyridazine derivatives are explored through synthesis and computational studies, contributing to our understanding of their reactivity and interaction with biological targets. This research is foundational in drug design, where the electronic properties of molecules can influence their pharmacological profile (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Mechanism of Action
The mechanism of action of 3-((6-Chloropyridazin-3-yl)amino)tetrahydrothiophene 1,1-dioxide is not specified in the search results. As it is primarily used for research, its biological activity may depend on the specific context of the study.
Safety and Hazards
Properties
IUPAC Name |
6-chloro-N-(1,1-dioxothiolan-3-yl)pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2S/c9-7-1-2-8(12-11-7)10-6-3-4-15(13,14)5-6/h1-2,6H,3-5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTYLWZXGMRGTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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